Lipophilicity Comparison: 3-(Oct-1-yn-1-yl)oxazolidin-2-one vs. 3-Aryl and 3-Alkyl Oxazolidinones
The calculated partition coefficient (XLogP3) for 3-(Oct-1-yn-1-yl)oxazolidin-2-one is 3.4 , which is significantly higher than that of the unsubstituted oxazolidin-2-one and its 3-aryl analog, 3-phenyl-2-oxazolidinone (XLogP3 ≈ 1.7-1.9, based on reported logP values for similar structures) [1]. This quantifiable difference indicates that the octynyl chain imparts a substantially higher lipophilicity, which is a critical parameter for applications such as membrane permeability, protein binding, and overall ADME profile in drug discovery contexts [1].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 3-phenyl-2-oxazolidinone; XLogP3 ≈ 1.7-1.9 (estimated from 3-aryl analog class data) [1] |
| Quantified Difference | Δ XLogP3 ≈ +1.5 to +1.7 |
| Conditions | Calculated using XLogP3 algorithm; representative of in silico predictions |
Why This Matters
For procurement decisions in drug discovery, a higher logP value directly influences compound selection for CNS penetration or for programs targeting intracellular pathogens, where membrane permeability is a prerequisite.
- [1] PubChem. 3-Phenyl-2-oxazolidinone (Compound Summary). National Center for Biotechnology Information. Accessed April 22, 2026. View Source
